molecular formula C22H28N4O2 B3044697 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- CAS No. 1003565-41-0

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-

Cat. No.: B3044697
CAS No.: 1003565-41-0
M. Wt: 380.5 g/mol
InChI Key: YCHUTWOBJZBSGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with 1,2,3,4-tetrahydro-7-nitro-2-naphthaldehyde under specific conditions . The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-26(28)22-9-7-18-6-8-20(16-19(18)17-22)23-10-11-24-12-14-25(15-13-24)21-4-2-1-3-5-21/h1-5,7,9,17,20,23H,6,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHUTWOBJZBSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCCN3CCN(CC3)C4=CC=CC=C4)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647198
Record name 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003565-41-0
Record name 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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